3-Methyl-decahydro-quinoline hydrochloride

Descripción general

Descripción

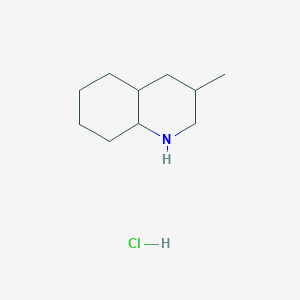

3-Methyl-decahydro-quinoline hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline ring system that is fully hydrogenated, making it a decahydroquinoline, with a methyl group attached to the third carbon atom and a hydrochloride salt form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-decahydro-quinoline hydrochloride typically involves the hydrogenation of quinoline derivatives One common method is the catalytic hydrogenation of quinoline over platinum or palladium catalysts under high pressure and temperature conditions

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of quinoline in the presence of a suitable catalyst, followed by purification steps to isolate the desired product. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-decahydro-quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Aplicaciones Científicas De Investigación

3-Methyl-decahydro-quinoline hydrochloride exhibits various biological activities, which are critical for its application in pharmaceuticals.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, have significant anticancer potential. A study highlighted the effectiveness of novel tricyclic compounds derived from quinoline structures in inhibiting cancer cell growth across several cell lines, including breast and colon cancers. The compounds demonstrated selective activity against tumor cells while minimizing effects on normal cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Effects

Quinoline derivatives have been documented for their antimicrobial properties. A synthesis of new quinoline derivatives showed promising insecticidal effects against malaria and dengue vectors, indicating that this compound may also possess similar biocidal properties . The compound's structure allows it to target specific biological pathways in pests, enhancing its efficacy as an insecticide.

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of quinoline derivatives against neurodegenerative diseases like Alzheimer's disease. Compounds designed from the quinoline framework have been evaluated for their ability to inhibit key enzymes involved in neurodegeneration, showing promise as multi-targeted agents that could protect neuronal function .

General Synthesis Approach

A common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the decahydroquinoline structure. The following general steps outline this process:

- Starting Material Selection : Choose suitable aliphatic amines and carbonyl compounds.

- Cyclization Reaction : Conduct a cyclization reaction using acid or base catalysis.

- Hydrochloride Formation : Convert the base form into its hydrochloride salt by treatment with hydrochloric acid.

This method allows for modifications to enhance biological activity or selectivity against specific targets.

Case Study on Anticancer Activity

In a notable study, researchers synthesized a series of tricyclic compounds based on this compound and evaluated their anticancer activity using various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.4 |

| B | SW620 | 3.2 |

| C | HeLa | 4.9 |

Case Study on Insecticidal Activity

Another study focused on the larvicidal effects of synthesized quinoline derivatives against mosquito larvae, which are vectors for malaria and dengue fever. The study reported lethal concentrations ranging from 4 to 8 µM for different life stages of the larvae, indicating strong potential for development as an insecticide .

Mecanismo De Acción

The mechanism of action of 3-Methyl-decahydro-quinoline hydrochloride involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the synthesis of nucleic acids and proteins in microorganisms. In antimalarial applications, it inhibits the polymerization of hemozoin, a crucial process for the survival of the malaria parasite. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a similar ring structure but without hydrogenation.

Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.

2-Methyl-decahydro-quinoline: A similar compound with a methyl group at the second carbon atom.

Uniqueness

3-Methyl-decahydro-quinoline hydrochloride is unique due to its fully hydrogenated quinoline ring system and the specific positioning of the methyl group at the third carbon atom. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

3-Methyl-decahydro-quinoline hydrochloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The structural diversity of these compounds contributes to their varied pharmacological effects. This compound is particularly noteworthy due to its potential applications in medicinal chemistry.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit significant antitumor activity. A study highlighted that various quinoline compounds have been identified as effective in inhibiting cancer cell proliferation. For instance, certain derivatives have shown promise against specific cancer types by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The antimicrobial effects of quinoline derivatives have also been extensively studied. This compound has demonstrated activity against various bacterial strains. A comparative analysis of several quinoline compounds revealed that many possess potent antibacterial properties, making them candidates for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Some studies suggest that certain quinoline derivatives can modulate nAChRs, which play a crucial role in neurotransmission and could be relevant for conditions such as Alzheimer's disease .

- Phosphodiesterase Inhibition : Research indicates that quinoline derivatives may act as phosphodiesterase inhibitors, which can be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Data Table: Biological Activities of Quinoline Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| 3-Methyl-decahydro-quinoline HCl | Antitumor | |

| 3-Methyl-decahydro-quinoline HCl | Antibacterial | |

| Quinoline Derivative X | Antiviral | |

| Quinoline Derivative Y | Antifungal |

Case Studies

- Antitumor Efficacy : A specific study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro testing against gram-positive and gram-negative bacteria showed that this compound exhibited significant antimicrobial activity, supporting its potential use in treating bacterial infections.

Propiedades

IUPAC Name |

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-6-9-4-2-3-5-10(9)11-7-8;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMMHGNFSPBCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCCC2NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159010-32-8 | |

| Record name | 3-methyl-decahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.